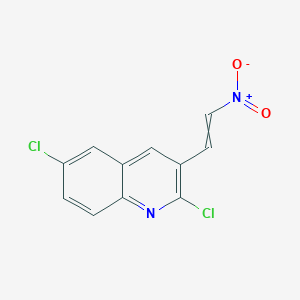

![molecular formula C6H7NO2 B1171199 2-Azabicyclo[2.2.0]hex-5-en-3-one,2-(hydroxymethyl)-,(1R)-(9CI) CAS No. 170999-27-6](/img/structure/B1171199.png)

2-Azabicyclo[2.2.0]hex-5-en-3-one,2-(hydroxymethyl)-,(1R)-(9CI)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Azabicyclo[2.2.0]hex-5-en-3-one,2-(hydroxymethyl)-,(1R)-(9CI)” is a bicyclic γ-lactam . It’s a versatile intermediate in the synthesis of carbocyclic nucleosides . It can be used as a precursor to prepare Amino-peramivir, a potent neuraminidase inhibitor, and five-membered analogs of 4-amino-5-halopentanoic acids as potential GABA aminotransferase (GABA-AT) inactivators .

Synthesis Analysis

The compound can be synthesized via photopyridone formation from 4-(dimethyl-t-butylsiloxy)- or 4-alkoxy-2-pyridones followed by mild acid hydrolysis . It has also been used in the preparation of (3aS,4R,6R,6aR)-6-((methoxy-methoxy)methyl)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-amine, a precursor of an analog of bredinin .Molecular Structure Analysis

The molecular formula of the compound is C6H7NO . The structure includes a bicyclic system with a five-membered ring fused to a three-membered ring .Chemical Reactions Analysis

The compound and its derivatives react with a variety of nucleophiles (ROH, RR′NH, RSH, or RMgBr) to give azetidin-2-ones having an acetic acid or acylmethyl side-chain at the 4-position . These serve as new building blocks for carbapenem nuclei .Physical And Chemical Properties Analysis

The compound is a solid with a molecular weight of 109.13 . It has a melting point of 54-58 °C (lit.) . The optical activity is [α]20/D −565°, c = 1 in chloroform .Safety and Hazards

Future Directions

The compound is a versatile intermediate in the synthesis of carbocyclic nucleosides . It can be used to prepare various compounds, including Amino-peramivir, a potent neuraminidase inhibitor . Future research could focus on improving its stability in various chemical environments and increasing its solubility in water.

properties

IUPAC Name |

(1R)-2-(hydroxymethyl)-2-azabicyclo[2.2.0]hex-5-en-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2/c8-3-7-5-2-1-4(5)6(7)9/h1-2,4-5,8H,3H2/t4?,5-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQIHAXYTYKOYBR-BRJRFNKRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2C1C(=O)N2CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2[C@@H]1N(C2=O)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Azabicyclo[2.2.0]hex-5-en-3-one,2-(hydroxymethyl)-,(1R)-(9CI) | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

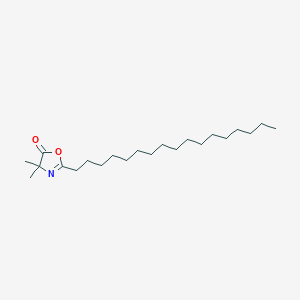

![N-[2-(2-chloro-6-fluorophenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B1171123.png)

![1,a2-aPropanediol, 3-a[[4-a[(2-ahydroxyethyl)amethylamino]a-a2-anitrophenyl]aamino]a-a, hydrochloride (1:1)](/img/structure/B1171135.png)